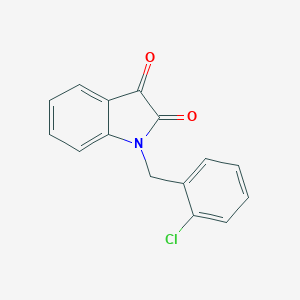

1-(2-chlorobenzyl)-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chlorobenzyl)-1H-indole-2,3-dione (CBDI) is a synthetic molecule that has been used in many scientific research applications. CBDI is a derivative of indole-2,3-dione, a heterocyclic compound with a wide range of biological activities. CBDI has been used in a variety of applications, including as an inhibitor of cyclooxygenase (COX) enzymes, as an antioxidant, and as an anti-inflammatory agent. CBDI is also used as an immunosuppressant and for its anti-tumor properties.

科学的研究の応用

Pharmaceuticals: Antimicrobial Agent

1-(2-chlorobenzyl)-1H-indole-2,3-dione: has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . This enzyme is crucial in the non-mevalonate pathway of isoprenoid biosynthesis, which is a target for antimicrobial drug development. The compound exhibited an IC50 value of 1.0 μM and successfully inhibited the growth of Haemophilus influenzae, showcasing its potential as an antimicrobial agent .

Chemical Research: Sensory Irritant

In chemical research, derivatives of 2-chlorobenzyl compounds have been used to evaluate the characteristic modifications in the normal breathing pattern of mice exposed to sensory irritants . This application is significant in understanding the effects of chemical exposure on respiratory functions.

Organic Synthesis: Intermediate

The 2-chlorobenzyl moiety, closely related to 1-(2-chlorobenzyl)-1H-indole-2,3-dione , is used as an intermediate in the synthesis of various organic chemicals . Its reactivity allows for the creation of a wide range of chemical entities, which can be further utilized in the development of pharmaceuticals and dyes.

Analytical Chemistry: Spectroscopic Assays

The compound’s ability to inhibit DXS has led to the development of a convenient spectroscopic method for assaying this enzyme using NADPH–lactate dehydrogenase (LDH) . This application is crucial for researchers who require accurate and efficient methods for enzyme activity measurement.

Neuroscience: Study of Neurological Effects

Compounds with the chlorobenzyl group have been used to study their neurological effects on animal models . This research can provide insights into the potential neurotoxicity of related compounds and inform safety guidelines for their use.

作用機序

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The interaction often involves electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could involve various cellular processes, including those related to the biological activities mentioned above .

Result of Action

It is known that indole derivatives can have various biological effects, depending on their specific targets and the pathways they affect .

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOAQYBGXKBALO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364500 |

Source

|

| Record name | 1-(2-chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-1H-indole-2,3-dione | |

CAS RN |

306279-75-4 |

Source

|

| Record name | 1-(2-chlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)

![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)

![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)

![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)

![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)

![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)

![4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187353.png)

![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)